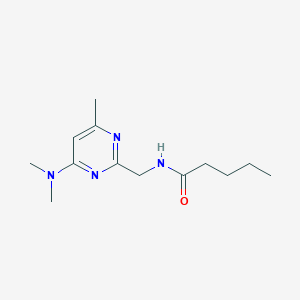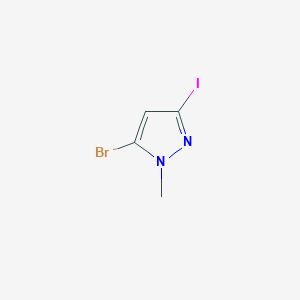![molecular formula C18H23N3O4 B2732625 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide CAS No. 784161-89-3](/img/structure/B2732625.png)
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 2,4-dioxo-1,3-diazaspiro[4.5]decane . This core structure is a spiro compound, which means it has two rings that share a single atom . In this case, the shared atom is a nitrogen atom, and the rings are a cyclohexane ring and a pyrimidinedione ring .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using crystallographic analysis . This analysis shows that the crystals do not contain solvent molecules and highlights the role that the substituents on the cyclohexane ring play in supramolecular arrangements .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve highly regioselective C–C coupling and spiro scaffold steps .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include melting point, price, vapor pressure, boiling point, toxicity, specific gravity, boiling point, density, molecular formula, molecular weight, physical properties, toxicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound and its derivatives have been synthesized and characterized for various pharmacological activities. For instance, a study detailed the synthesis and antihypertensive activity of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, highlighting the compound's role in the development of antihypertensive agents (J. Caroon et al., 1981). Another research focused on the ADMET profiling and pharmacodynamic investigations of a selective α7 nicotinic acetylcholine receptor agonist with a spirocyclic Δ2‐isoxazoline molecular skeleton, emphasizing the compound's potential in CNS therapeutic applications (C. Matera et al., 2018).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of this compound have been evaluated for their potential as therapeutics. The exploration of supramolecular arrangements based on cyclohexane-spirohydantoin derivatives, including the synthesis of 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, discussed their crystal structure and potential applications in drug design (Sara Graus et al., 2010). Another study presented the synthesis and positive inotropic evaluation of certain acetamides, contributing to the search for potent positive inotropic agents (Jing-Yuan Li et al., 2008).
Neuropharmacological Profile
The neuropharmacological profile of certain compounds, acting as peripheral benzodiazepine receptor agonists, was investigated, demonstrating the potential anxiolytic properties of derivatives in laboratory animals (S. Okuyama et al., 1999). This opens avenues for the development of novel therapeutics targeting CNS disorders.
Antioxidative and Anti-inflammatory Properties
Research into the antioxidative and anti-inflammatory properties of related compounds, including their capacity to scavenge free radicals and inhibit pro-inflammatory enzymes, has been documented, highlighting the potential of these derivatives in developing anti-inflammatory drugs (D. Yancheva et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-25-14-7-5-13(6-8-14)11-19-15(22)12-21-16(23)18(20-17(21)24)9-3-2-4-10-18/h5-8H,2-4,9-12H2,1H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPSGRMXZCHJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(4-benzylpiperidin-1-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2732552.png)
![4-(diethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2732554.png)
![[(2-Fluorophenyl)methyl]urea](/img/structure/B2732556.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2732559.png)


![7-[(2,6-Dichlorophenyl)methyl]-8-[(3,5-dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2732564.png)
![8-{2-[(2E)-but-2-en-1-yloxy]phenyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2732565.png)
